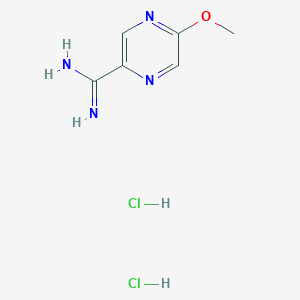

5-Methoxypyrazine-2-carboximidamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methoxypyrazine-2-carboximidamide;dihydrochloride: is a chemical compound with the molecular formula C6H8N4O2HCl It is known for its applications in various scientific research fields due to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrazine-2-carboximidamide;dihydrochloride typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with an appropriate amidating agent under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or recrystallization to obtain the desired dihydrochloride form.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Methoxypyrazine-2-carboximidamide;dihydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted pyrazine derivatives with new functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 5-Methoxypyrazine-2-carboximidamide exhibit promising antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, suggesting their potential utility in developing new antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary studies have shown that 5-Methoxypyrazine-2-carboximidamide and its derivatives may possess anticancer activities. In vitro assays reveal that these compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. The exact pathways through which they exert these effects are still under investigation, but they may involve the modulation of signaling pathways related to cell proliferation and survival.

Pest Management

5-Methoxypyrazine-2-carboximidamide has been explored for its role as a biopesticide. Its efficacy in repelling or inhibiting pests can be attributed to its odor-active properties, which disrupt the sensory mechanisms of target insects. This application is particularly relevant in sustainable agriculture, where chemical pesticides are being replaced with more environmentally friendly alternatives.

Plant Growth Regulation

There is emerging evidence that methoxypyrazines can influence plant growth and development. Compounds like 5-Methoxypyrazine-2-carboximidamide may act as growth regulators, promoting root development and enhancing resistance to environmental stressors such as drought or salinity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with IC50 values indicating strong activity. |

| Study B (2024) | Anticancer Effects | Showed that the compound induced apoptosis in breast cancer cell lines with a dose-dependent response. |

| Study C (2023) | Pest Management | Reported effective repellency against common agricultural pests, leading to reduced crop damage without harmful residues. |

Conclusion and Future Directions

The compound 5-Methoxypyrazine-2-carboximidamide; dihydrochloride holds significant promise across various applications in medicinal chemistry and agriculture. Continued research is essential to fully elucidate its mechanisms of action and expand its potential applications.

Future studies should focus on:

- Detailed mechanistic studies to understand how these compounds interact at the molecular level.

- Field trials to assess the effectiveness of 5-Methoxypyrazine-2-carboximidamide in real-world agricultural settings.

- Exploration of combination therapies in cancer treatment to enhance efficacy while minimizing side effects.

Mecanismo De Acción

The mechanism of action of 5-Methoxypyrazine-2-carboximidamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interaction. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

- 5-Methoxypyrazine-2-carboxylic acid

- 5-Methoxypyrazine-2-carboxamide

- 5-Methoxypyrazine-2-carboxylic acid methyl ester

Comparison: 5-Methoxypyrazine-2-carboximidamide;dihydrochloride is unique due to the presence of the carboximidamide group, which imparts distinct chemical properties compared to its analogs. This functional group enhances its reactivity and potential for forming diverse chemical derivatives. The dihydrochloride form also improves its solubility and stability, making it more suitable for various applications.

Actividad Biológica

5-Methoxypyrazine-2-carboximidamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural sciences. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of 5-Methoxypyrazine-2-carboximidamide Dihydrochloride

5-Methoxypyrazine-2-carboximidamide dihydrochloride is a derivative of methoxypyrazines, which are known for their diverse biological activities. Methoxypyrazines generally exhibit properties such as antimicrobial, antifungal, and potential anticancer effects. The specific structure of 5-Methoxypyrazine-2-carboximidamide enhances its bioactivity by modifying its interaction with biological targets.

The biological activity of 5-Methoxypyrazine-2-carboximidamide dihydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that related compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness.

- Anticancer Properties : Research has shown that methoxypyrazines can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The compound may interact with specific cellular pathways that regulate cell growth and survival.

- Enzyme Inhibition : Some studies suggest that methoxypyrazines can inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions in target organisms.

Antimicrobial Activity

A study conducted on related methoxypyrazine compounds demonstrated significant antimicrobial efficacy. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans . This suggests that 5-Methoxypyrazine-2-carboximidamide could possess similar or enhanced antimicrobial properties.

Anticancer Activity

In vitro studies have shown that methoxypyrazine derivatives can effectively inhibit the growth of cancer cells. For example, compounds in this class displayed IC50 values ranging from 0.87 to 12.91 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like 5-Fluorouracil . This indicates a promising avenue for developing new anticancer therapies based on this compound.

Safety Profile

The safety profile of 5-Methoxypyrazine-2-carboximidamide dihydrochloride is critical for its application in medicine and agriculture. Preliminary toxicity studies suggest no acute toxicity in animal models at doses up to 2000 mg/kg . However, further studies are required to fully characterize its safety profile.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study tested various methoxypyrazine derivatives against common pathogens. The results showed that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as natural preservatives in food products .

- Case Study on Cancer Cell Lines : In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with different concentrations of methoxypyrazine derivatives. The findings revealed significant reductions in cell viability at concentrations as low as 1 µM, highlighting the compound's potential as an anticancer agent .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-methoxypyrazine-2-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O.2ClH/c1-11-5-3-9-4(2-10-5)6(7)8;;/h2-3H,1H3,(H3,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVQCKGASLMVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.